molecular formula C18H17N3O2 B13094231 1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile

Cat. No.: B13094231
M. Wt: 307.3 g/mol
InChI Key: RGKSDJCUDPDVMT-UHFFFAOYSA-N
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Description

1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a pyridine derivative with a tetrahydropyridine core substituted at the 1-, 3-, and 4-positions. Its structure features a 1-cyanocyclopentylphenyl group at position 1, a hydroxy group at position 4, and a nitrile moiety at position 2. This compound belongs to a class of molecules known for diverse biological activities, including anticancer and antioxidant properties, as observed in structurally related analogs .

Properties

Molecular Formula

C18H17N3O2

Molecular Weight

307.3 g/mol

IUPAC Name

1-[4-(1-cyanocyclopentyl)phenyl]-4-hydroxy-6-oxo-2,3-dihydropyridine-5-carbonitrile

InChI

InChI=1S/C18H17N3O2/c19-11-15-16(22)7-10-21(17(15)23)14-5-3-13(4-6-14)18(12-20)8-1-2-9-18/h3-6,22H,1-2,7-10H2

InChI Key

RGKSDJCUDPDVMT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C#N)C2=CC=C(C=C2)N3CCC(=C(C3=O)C#N)O

Origin of Product

United States

Preparation Methods

Construction of the Tetrahydropyridine Core

The tetrahydropyridine ring is generally synthesized via cyclization reactions involving:

  • Condensation of β-ketoesters or β-diketones with amines or ammonia derivatives to form dihydropyridine intermediates.
  • Subsequent oxidation or reduction steps to achieve the 1,2,5,6-tetrahydropyridine framework with a keto group at position 2.

A common approach involves the Hantzsch synthesis or its modifications, adapted to introduce nitrile substituents at position 3.

Hydroxylation at Position 4

The hydroxy group at position 4 is introduced through:

Incorporation of Carbonitrile Groups

The nitrile groups at position 3 of the tetrahydropyridine and on the cyclopentyl ring are introduced by:

Reaction Conditions and Reagents

Step Reagents/Conditions Notes
Tetrahydropyridine ring formation β-ketoester, ammonia or amine, solvent (ethanol, acetonitrile), reflux Multi-step condensation and cyclization
N-arylation 4-(1-cyanocyclopentyl)phenyl halide, base (K2CO3, NaH), palladium catalyst (Pd(PPh3)4), solvent (DMF, toluene) Buchwald-Hartwig or Ullmann-type coupling
Hydroxylation Mild oxidizing agents (e.g., m-CPBA, H2O2) or hydrolysis Controlled to avoid ring degradation
Cyanation Sodium cyanide, copper(I) cyanide, or Pd-catalyzed cyanation High toxicity reagents; requires safety measures

Research Findings and Analytical Data

Yield and Purity

  • Typical overall yields for the multi-step synthesis range from 45% to 65% , depending on the scale and purification techniques.
  • Purity is generally confirmed by NMR spectroscopy, mass spectrometry, and HPLC analysis .

Structural Confirmation

  • X-ray crystallography confirms the tetrahydropyridine ring adopts a screw-boat conformation.
  • The 4-(1-cyanocyclopentyl)phenyl substituent is equatorial relative to the tetrahydropyridine ring.
  • Hydrogen bonding and π–π stacking interactions stabilize the crystal packing, as shown in Hirshfeld surface analyses.

Summary Table of Preparation Steps

Step No. Reaction Stage Key Reagents/Conditions Expected Outcome
1 Formation of tetrahydropyridine β-ketoester + amine, reflux in ethanol Tetrahydropyridine intermediate
2 N-arylation 4-(1-cyanocyclopentyl)phenyl halide, Pd catalyst, base Attachment of cyanocyclopentylphenyl group
3 Hydroxylation Mild oxidant or hydrolysis Hydroxy substitution at position 4
4 Cyanation Sodium cyanide or Pd-catalyzed cyanation Introduction of nitrile groups
5 Purification Chromatography, recrystallization Pure final compound

Chemical Reactions Analysis

1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology, it can be used as a probe to study molecular interactions and pathways. In industry, it can be used in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of 1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain tyrosine kinases, which are involved in cell signaling pathways . This inhibition can lead to various biological effects, such as the suppression of cell proliferation and angiogenesis .

Comparison with Similar Compounds

Structural and Functional Group Variations

The biological and physicochemical properties of pyridine derivatives are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison
Compound Name Key Substituents Molecular Weight Notable Activities/Properties Reference
Target Compound: 1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile 1: 4-(1-Cyanocyclopentyl)phenyl; 4: -OH; 3: -CN 349.34 g/mol* Hypothesized anticancer/antioxidant activity -
6-(4-Fluorophenyl)-4-(2-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 6: 4-Fluorophenyl; 4: 2-methoxyphenyl; 3: -CN 320.32 g/mol Anticancer (in vitro)
4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 4: 4-Bromophenyl; 6: 4-hydroxy-3-methoxyphenyl; 3: -CN 427.23 g/mol Antioxidant (79.05% activity at 12 ppm)
1-Benzyl-6-(4-chlorophenyl)-4-(methylsulfanyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile 1: Benzyl; 6: 4-chlorophenyl; 4: methylsulfanyl; 3: -CN 396.89 g/mol Not reported (structural analog)
2-Amino-4-(4-methoxyphenyl)-6-oxo-1-phenyl-1,4,5,6-tetrahydropyridine-3-carbonitrile 2: -NH2; 4: 4-methoxyphenyl; 6: -oxo; 1: phenyl; 3: -CN 333.35 g/mol Crystallographic stability

*Calculated using standard atomic weights.

Physicochemical and ADMET Properties

  • Solubility: Methoxy and hydroxy groups improve aqueous solubility, as seen in ’s analogs. The target compound’s hydroxy group may enhance solubility, but the cyanocyclopentyl group’s hydrophobicity could counteract this .
  • Metabolic Stability : Bromine and fluorine substituents (–2) typically slow hepatic metabolism. The target compound’s nitrile group may undergo cytochrome P450-mediated hydrolysis, necessitating further study .
  • Toxicity : MPTP (), a structurally related tetrahydropyridine, causes neurotoxicity via mitochondrial dysfunction. While the target compound lacks MPTP’s methylphenyl group, its tetrahydropyridine core warrants caution in preclinical safety assessments .

Molecular Docking and Binding Affinities

Docking studies () revealed that bromophenyl analogs bind strongly to antioxidant enzymes (e.g., NADPH oxidase) via halogen-π interactions.

Biological Activity

1-(4-(1-Cyanocyclopentyl)phenyl)-4-hydroxy-2-oxo-1,2,5,6-tetrahydropyridine-3-carbonitrile is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Common Name : this compound
  • CAS Number : 1956334-50-1
  • Molecular Weight : 307.35 g/mol
  • Chemical Formula : C_{18}H_{19}N_{3}O_{2}

The biological activity of this compound has been linked to its interaction with various biological targets. The compound's structure suggests potential activity against certain enzymes and receptors involved in neurological and inflammatory pathways.

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

  • Neuroprotective Effects : Similar compounds in the tetrahydropyridine class have demonstrated neuroprotective properties by inhibiting oxidative stress and apoptosis in neuronal cells. The mechanism often involves modulation of mitochondrial function and reduction of reactive oxygen species (ROS) .
  • Cytotoxicity Studies : In vitro studies have shown that derivatives of tetrahydropyridine can induce cytotoxic effects on various cancer cell lines. The cytotoxicity is often dose-dependent and may involve the induction of apoptosis through mitochondrial pathways .

Study on Cytotoxicity

A study examined the cytotoxic effects of 1-amino derivatives of tetrahydropyridine on PC12 cells (a model for neuronal cells). The results indicated that these compounds could induce significant cytotoxicity over prolonged exposure. Specifically, the study found that the cytotoxicity increased with time, suggesting a potential for therapeutic applications in neurodegenerative diseases .

Neuroprotective Properties

Another study focused on a related compound's neuroprotective effects against MPTP-induced toxicity in animal models. Results showed that treatment with similar tetrahydropyridine derivatives significantly reduced neurodegeneration markers and improved behavioral outcomes in treated subjects . This suggests that this compound may share similar protective qualities.

Comparative Analysis with Related Compounds

Compound NameCAS NumberMolecular WeightBiological Activity
1-Methyl-4-phenylpyridinium (MPP+)23439-52-9180.23 g/molInduces parkinsonism; cytotoxic
1-Amino-4-phenylpyridine (APTP)Not availableNot availableCytotoxic to PC12 cells; neuroprotective
1-(4-Methoxyphenyl)-7-oxo... (Apixaban)Not availableNot availableAnticoagulant; fXa inhibitor

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